N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine;oxalic acid
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine;oxalic acid is a complex organic compound that combines elements of both benzodioxole and indole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine typically involves multi-step organic reactions. Common starting materials include benzodioxole derivatives and indole compounds. The synthetic route may involve:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Indole Synthesis: Indole can be synthesized via Fischer indole synthesis or other methods.
Coupling Reaction: The benzodioxole and indole moieties are coupled using reagents such as alkyl halides or through reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it may be studied for its interactions with biological macromolecules or its potential as a biochemical probe.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry
In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine: Similar in structure but without the oxalic acid component.
2-(1H-indol-3-yl)ethanamine: Lacks the benzodioxole moiety.
1,3-benzodioxole derivatives: Compounds with similar benzodioxole structures but different substituents.
Uniqueness
The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine;oxalic acid lies in its combined structural features, which may confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2.C2H2O4/c1-2-4-16-15(3-1)14(11-20-16)7-8-19-10-13-5-6-17-18(9-13)22-12-21-17;3-1(4)2(5)6/h1-6,9,11,19-20H,7-8,10,12H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPMSCHFRZBMCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCC3=CNC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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